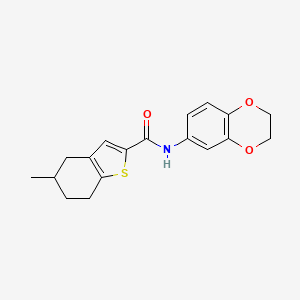

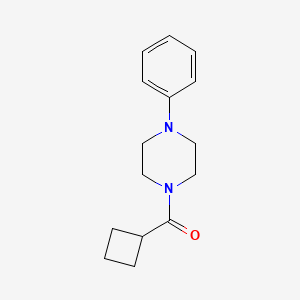

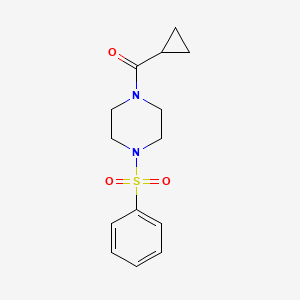

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Overview

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzodioxin group, a benzothiophene group, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control .Molecular Structure Analysis

The molecular structure of similar compounds is determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of specific carbons in the benzodioxin moiety can be confirmed by signals resonating at specific ppm values .Scientific Research Applications

Antibacterial Agents

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide derivatives has yielded potent antibacterial agents. Researchers have explored their efficacy against bacterial strains, assessing their ability to inhibit bacterial growth. These compounds may serve as promising candidates for combating bacterial infections .

Enzyme Inhibition

The same derivatives have also been evaluated for their inhibitory activity against enzymes. Specifically, they exhibit moderate inhibition of lipoxygenase, an enzyme involved in inflammatory processes. Understanding their enzymatic interactions can guide drug development and therapeutic strategies .

Acetylcholinesterase Inhibition

Two specific molecules derived from this compound—N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide —have demonstrated moderate inhibitory potential against acetylcholinesterase. This enzyme plays a crucial role in neurotransmission and is relevant in neurodegenerative diseases like Alzheimer’s .

Bacterial Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the compound contributes to its bioactivity. Researchers have observed significant effects on bacterial biofilm formation, which is essential for bacterial survival and virulence. Inhibition of biofilm formation could lead to novel antimicrobial strategies .

Anticancer Properties

While not extensively studied, some sulfonamide derivatives exhibit anticancer properties. By disrupting the cell cycle and acting as histone deacetylase inhibitors, they hold promise in halting tumor cell growth. Further investigation is warranted to explore their potential in cancer therapy .

Organic Synthesis Reactions

Beyond their biological applications, sulfonamides are versatile in organic synthesis. The sulfonamide fragment, acting as a protected amine group, participates in various reactions where such a group is required. Researchers have used them in dendrimer synthesis and as ligands for asymmetric catalysts .

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-11-2-5-16-12(8-11)9-17(23-16)18(20)19-13-3-4-14-15(10-13)22-7-6-21-14/h3-4,9-11H,2,5-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJHIWHHFFIROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)

![N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide](/img/structure/B4432658.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4432660.png)

![1-butyryl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4432661.png)

![ethyl 5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4432700.png)